molecular formula C11H15NO2 B8374487 2-(4-(2-Aminopropyl)phenyl)acetic acid

2-(4-(2-Aminopropyl)phenyl)acetic acid

Cat. No. B8374487
M. Wt: 193.24 g/mol
InChI Key: KBGJUDDXIUJTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-Aminopropyl)phenyl)acetic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(2-Aminopropyl)phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(2-Aminopropyl)phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-(2-Aminopropyl)phenyl)acetic acid

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-[4-(2-aminopropyl)phenyl]acetic acid

InChI

InChI=1S/C11H15NO2/c1-8(12)6-9-2-4-10(5-3-9)7-11(13)14/h2-5,8H,6-7,12H2,1H3,(H,13,14)

InChI Key

KBGJUDDXIUJTIE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)CC(=O)O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The preparation of the ethyl 4-(2-aminopropyl)phenylacetate used as starting material is carried out in the following manner: 4-(2-acetamidopropyl)-acetophenone (m.p. 99°-100° C.) is reacted with morpholine and sulfur to give the thiomorpholide of 4-(2-acetamidopropyl)-phenyl-acid acid (m.p. 147° C.). By boiling with 6 N hydrochloric acid, there is obtained 4-(2-aminopropyl)-phenylacetic acid (oily), which is esterified with hydrogen chloride and ethanol. By treating the initially formed hydrochloride with dilute aqueous sodium hydroxide solution, there is obtained the free amino compound in the form of an oil.
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